molecular formula C22H19BrN4O2 B2694110 N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261021-62-8

N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2694110
CAS No.: 1261021-62-8
M. Wt: 451.324
InChI Key: GSNNKFMZPPYPEO-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule featuring a bromobenzyl group, a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl moiety, and a pyrrole-acetamide backbone. The bromine atom at the ortho position of the benzyl group confers distinct electronic and steric properties, while the methyl group on the phenyl ring of the oxadiazole enhances lipophilicity.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-15-8-10-16(11-9-15)21-25-22(29-26-21)19-7-4-12-27(19)14-20(28)24-13-17-5-2-3-6-18(17)23/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNNKFMZPPYPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and related research findings.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence cytotoxicity.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of related compounds. For example, derivatives with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Inhibitory Activities Against Enzymes

The compound exhibits inhibitory activity against various enzymes relevant to disease mechanisms:

  • Monoamine oxidase (MAO) : Compounds related to this structure have been found to act as reversible inhibitors of MAO-A and MAO-B, with IC50 values indicating potent activity .
  • Acetylcholinesterase (AChE) : Some derivatives have demonstrated moderate inhibition of AChE, which is crucial for managing conditions like Alzheimer’s disease .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A recent in vitro study explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrrole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. The oxadiazole group is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines, including breast and prostate cancer cells.

Case Study:
In a study involving a series of oxadiazole derivatives, it was found that substituents on the phenyl ring could enhance cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The presence of the 4-methylphenyl group in the compound may contribute to its effectiveness by modulating interactions with cellular targets .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of both bromine and oxadiazole functionalities. Studies have shown that similar compounds exhibit activity against a range of bacteria and fungi.

Case Study:
A recent investigation into thiazole and oxadiazole derivatives demonstrated that certain modifications lead to enhanced antibacterial effects against Gram-positive bacteria. The incorporation of halogen atoms (such as bromine) has been linked to increased potency .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. SAR studies help identify which structural components contribute most significantly to biological activity.

Structural Feature Impact on Activity
Bromine SubstitutionIncreases lipophilicity and potential target interaction
Oxadiazole MoietyEnhances anticancer activity through specific receptor binding
Pyrrole RingContributes to overall stability and bioavailability

Drug Development Potential

The unique combination of functional groups in this compound positions it as a candidate for further drug development. Its dual action as an anticancer and antimicrobial agent makes it particularly valuable in addressing multi-drug resistant pathogens and complex diseases like cancer.

Formulation Considerations

When developing formulations that include this compound, factors such as solubility, stability under physiological conditions, and delivery mechanisms must be considered. Recent advancements in nanotechnology could facilitate improved delivery methods for such compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from recent literature (Table 1), highlighting structural variations and their implications.

Table 1: Structural Comparison of N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and Analogs

Feature Target Compound Analog 1 () Analog 2 ()
Benzyl Substituent 2-bromo 2-chloro 2-chloro
Oxadiazole Substituent 4-methylphenyl 4-fluorophenyl 4-methoxyphenyl
Core Heterocycle Pyrrole Pyrrole Pyrazole (with 5-amino and 3-methylsulfanyl groups)
Additional Groups None None Amino (-NH₂), methylsulfanyl (-SMe)
Molecular Weight ~465.3 g/mol (calculated) ~447.9 g/mol (calculated) ~512.0 g/mol (calculated)

Impact of Benzyl Substituent

  • Analog 1 (2-chloro): Chlorine’s smaller size and moderate electronegativity could improve solubility while retaining steric hindrance at the ortho position .

Oxadiazole Ring Modifications

  • 4-Methylphenyl (Target): The methyl group is electron-donating, increasing the oxadiazole’s electron density, which may influence π-π stacking interactions in biological targets.
  • 4-Methoxyphenyl (Analog 2): Methoxy groups introduce both electron-donating and bulky characteristics, possibly affecting steric fit in binding pockets .

Heterocyclic Core Variations

  • Pyrrole (Target and Analog 1): Pyrrole’s planar structure facilitates aromatic interactions but lacks hydrogen-bonding donors, limiting polar interactions.

Research Findings and Implications

While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Lipophilicity: The bromobenzyl group in the target compound likely increases logP compared to chlorinated analogs, favoring blood-brain barrier penetration but risking higher toxicity.

Electronic Effects: The 4-methylphenyl group may stabilize the oxadiazole ring’s electronic configuration, contrasting with the destabilizing fluoro group in Analog 1.

Solubility: Analog 2’s pyrazole core with polar groups (amino, methylsulfanyl) may enhance aqueous solubility compared to the pyrrole-based target compound .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and intermediate purification. For example:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO may enhance oxadiazole ring formation via cyclization, as observed in similar oxadiazole syntheses .
  • Catalyst Use: Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can streamline heterocyclic ring formation, reducing side products .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. LC-MS or TLC monitoring ensures intermediate stability .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR: Assign protons and carbons, focusing on diagnostic signals (e.g., pyrrole NH at δ 10–12 ppm, bromobenzyl aromatic protons at δ 7.2–7.8 ppm) .
  • HR-MS: Confirm molecular weight (e.g., expected [M+H]+ ion) and isotopic patterns (bromine’s characteristic doublet) .
  • Elemental Analysis: Validate empirical formula (C, H, N, Br content) to rule out impurities .

Advanced: How can computational tools predict the biological activity of this compound?

Methodological Answer:

  • PASS Software: Predicts pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural fragments like oxadiazole and bromobenzyl groups .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., COX-2 or EGFR). Optimize force field parameters (e.g., OPLS4) for accurate ligand-receptor interaction modeling .
  • Validation: Compare computational predictions with in vitro assays (e.g., IC50 measurements) to resolve discrepancies .

Advanced: What strategies address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Docking Parameters: Adjust protonation states, solvation models, or protein flexibility to better reflect experimental conditions .
  • SAR Studies: Synthesize derivatives (e.g., replacing bromobenzyl with chloro- or methyl groups) to isolate structural contributors to activity .
  • Metabolite Analysis: Use LC-MS/MS to identify degradation products or active metabolites that may influence observed bioactivity .

Basic: How can researchers resolve spectral data inconsistencies during characterization?

Methodological Answer:

  • Dynamic NMR: Resolve overlapping signals (e.g., pyrrole or oxadiazole protons) by varying temperature or solvent .
  • 2D Techniques (HSQC, HMBC): Correlate proton and carbon signals to confirm connectivity, especially for ambiguous oxadiazole or acetamide regions .
  • Control Experiments: Compare with spectra of simpler analogs (e.g., without bromine) to assign challenging peaks .

Advanced: What synthetic routes avoid instability of the 1,2,4-oxadiazole moiety?

Methodological Answer:

  • Protecting Groups: Temporarily protect the oxadiazole nitrogen with Boc groups during reactive steps (e.g., alkylation) .
  • Low-Temperature Cyclization: Perform Huisgen-type cycloadditions at 0–5°C to minimize ring-opening side reactions .
  • In Situ Monitoring: Use FTIR to track nitrile oxide intermediates, ensuring complete conversion to oxadiazole .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Vary substituents on the oxadiazole (e.g., 4-methylphenyl → 4-fluorophenyl) or pyrrole (e.g., N-alkylation) .
  • Bioisosteric Replacement: Substitute bromine with trifluoromethyl or cyano groups to assess electronic effects .
  • Activity Clustering: Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with assay results .

Basic: What green chemistry approaches apply to its synthesis?

Methodological Answer:

  • Solvent-Free Cyclization: Microwave-assisted synthesis reduces energy use and avoids toxic solvents .
  • Catalytic Recycling: Recover palladium catalysts using magnetic nanoparticles to minimize waste .
  • Biodegradable Solvents: Replace DMF with cyclopentyl methyl ether (CPME) for safer oxadiazole formation .

Advanced: How does the bromobenzyl group influence metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Deuterium Labeling: Synthesize deuterated bromobenzyl analogs to slow metabolism and improve stability .

Basic: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-PDA: Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients. Detect impurities at 254 nm .
  • ICP-MS: Quantify heavy metal residues (e.g., palladium from catalysts) with <1 ppm sensitivity .
  • NMR qNMR: Absolute quantification of residual solvents (e.g., DMSO) using internal standards .

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